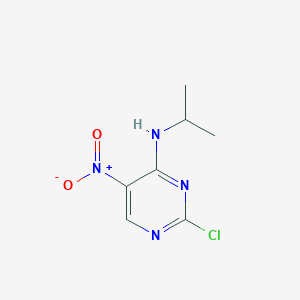

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Description

BenchChem offers high-quality 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4O2/c1-4(2)10-6-5(12(13)14)3-9-7(8)11-6/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDPRAOPHIPUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225336 | |

| Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890094-38-9 | |

| Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890094-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (CAS No. 890094-38-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The information presented herein is curated to support researchers and drug development professionals in understanding its synthesis, properties, and prospective applications, particularly in the development of targeted therapeutics.

Core Compound Identification and Properties

Chemical Name: 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine CAS Number: 890094-38-9 Molecular Formula: C₇H₉ClN₄O₂ Molecular Weight: 216.63 g/mol

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis and Manufacturing

The synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is primarily achieved through the nucleophilic substitution of a dichlorinated pyrimidine precursor. The most direct and commonly referenced method involves the reaction of 2,4-dichloro-5-nitropyrimidine with isopropylamine.[2]

Detailed Synthesis Protocol

This protocol is adapted from established methodologies found in chemical literature and patents.

Reaction Scheme:

Figure 1: Synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Materials and Reagents:

-

2,4-dichloro-5-nitropyrimidine

-

Isopropylamine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-nitropyrimidine in dichloromethane (DCM).

-

Amine Addition: In a separate flask, prepare a solution of isopropylamine and N,N-diisopropylethylamine (DIPEA) in DCM.

-

Reaction Execution: Cool the solution of 2,4-dichloro-5-nitropyrimidine to 0°C. Slowly add the amine/DIPEA solution dropwise to the cooled pyrimidine solution with continuous stirring.

-

Reaction Monitoring: Maintain the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to an hour.

-

Work-up and Purification: Upon completion, the reaction mixture is typically purified directly by column chromatography on silica gel to yield the final product as a light yellow to yellow solid.

Causality of Experimental Choices:

-

Low Temperature (0°C): The reaction is conducted at a low temperature to control the regioselectivity of the nucleophilic aromatic substitution. The chlorine atom at the 4-position of the pyrimidine ring is more activated towards nucleophilic attack than the chlorine at the 2-position due to the electron-withdrawing effect of the adjacent nitro group. Running the reaction at 0°C helps to minimize the formation of the undesired 2-amino isomer.

-

Base (DIPEA): N,N-Diisopropylethylamine is used as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the isopropylamine, which would render it non-nucleophilic, and drives the reaction to completion.

-

Solvent (DCM): Dichloromethane is a suitable solvent for this reaction as it is relatively inert and effectively dissolves both the starting materials and the product.

Biological Significance and Applications in Drug Discovery

While direct and extensive biological data for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is not widely published, its structural motifs are of significant interest in medicinal chemistry, particularly in the field of oncology. The 2-chloro-5-nitropyrimidine core is a versatile scaffold for the development of kinase inhibitors.

Potential as a Kinase Inhibitor Intermediate

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring is a common feature in many approved kinase inhibitors.

A notable example is the discovery of potent dual Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[3] One such advanced inhibitor, CHMFL-ALK/EGFR-050, incorporates a complex side chain at the 2-position of a pyrimidine ring, which itself is attached to a larger molecular scaffold. The core structure of this inhibitor bears resemblance to derivatives that could be synthesized from 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, suggesting its utility as a key building block in the synthesis of such targeted therapies.

Figure 2: Role as a kinase inhibitor intermediate.

The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amino group, which can then be used to build more complex molecular architectures. The chlorine atom at the 2-position provides a site for further nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity and selectivity.

Safety and Handling

General Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Future Perspectives

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine represents a valuable, yet underexplored, chemical entity. Its straightforward synthesis and the presence of multiple functional groups for further elaboration make it an attractive starting material for the generation of compound libraries for high-throughput screening. Future research efforts should focus on:

-

Biological Screening: Systematic screening of this compound and its derivatives against a panel of kinases and other relevant biological targets to identify novel activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues by modifying the isopropyl group and by substituting the chlorine atom to understand the structural requirements for biological activity.

-

Development of Novel Therapeutics: Leveraging the findings from screening and SAR studies to design and synthesize novel drug candidates for various therapeutic areas, with a primary focus on oncology.

References

-

ChemWhat. (2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amine CAS#: 890094-38-9. Available at: [Link]

-

Lead Sciences. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. Available at: [Link]

- Journal of Medicinal Chemistry, 2012, vol. 55, # 23, p. 10685 - 10699.

-

Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Available at: [Link]

-

PubChem. 2-Chloro-5-nitropyridine. Available at: [Link]

Sources

- 1. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine - Lead Sciences [lead-sciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

An In-depth Technical Guide to 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine: Synthesis, Structure, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, a key heterocyclic building block in contemporary medicinal chemistry. The document delves into the molecule's structural features, a probable and detailed synthetic pathway, its reactivity profile, and its emerging significance in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic and discovery programs.

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents[1]. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (Figure 1) has emerged as a valuable intermediate, offering multiple points for diversification and subsequent elaboration into complex molecular architectures. Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of various cancers and inflammatory diseases.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine | [2] |

| CAS Number | 890094-38-9 | [2] |

| Molecular Formula | C₇H₉ClN₄O₂ | [2] |

| Molecular Weight | 216.63 g/mol | [3] |

| Appearance | Inferred to be a solid | - |

| Purity | Typically >97% | [2] |

Molecular Structure and Spectroscopic Characterization

The molecular structure of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is characterized by a pyrimidine ring substituted with a chloro group at the 2-position, an isopropylamino group at the 4-position, and a nitro group at the 5-position. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the pyrimidine ring, rendering it susceptible to nucleophilic attack.

While specific, publicly available spectroscopic data for this exact compound is limited, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton spectrum is expected to show a singlet for the C6-H of the pyrimidine ring, likely in the downfield region due to the deshielding effect of the adjacent nitro group and ring nitrogens. The isopropyl group will present as a septet for the CH proton and a doublet for the two methyl groups. The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will display distinct signals for the pyrimidine ring carbons, with the carbon atoms attached to the chloro and nitro groups being significantly influenced. The isopropyl group will show two signals, one for the methine carbon and one for the equivalent methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the secondary amine, asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 216.63 g/mol . The isotopic pattern of the molecular ion, with an M+2 peak approximately one-third the intensity of the M+ peak, will be indicative of the presence of a single chlorine atom.

Synthesis and Mechanistic Considerations

The most probable synthetic route to 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is via a nucleophilic aromatic substitution (SₙAr) reaction, starting from the readily available 2,4-dichloro-5-nitropyrimidine.

Caption: Proposed synthetic workflow for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Reaction Mechanism and Regioselectivity

The pyrimidine ring in 2,4-dichloro-5-nitropyrimidine is highly electron-deficient due to the presence of two ring nitrogens and the strongly electron-withdrawing nitro group. This electronic arrangement makes the chlorinated positions (C2 and C4) susceptible to nucleophilic attack. The reaction with a primary amine like isopropylamine is expected to proceed with high regioselectivity. The C4 position is generally more activated towards nucleophilic attack than the C2 position in such systems. This preference is attributed to better stabilization of the negative charge in the Meisenheimer intermediate at the C4 position.

Representative Experimental Protocol

Materials:

-

2,4-dichloro-5-nitropyrimidine

-

Isopropylamine

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of isopropylamine (1.0-1.2 eq.) and N,N-diisopropylethylamine (1.5 eq.) in anhydrous dichloromethane.

-

Slowly add the amine solution dropwise to the cooled solution of 2,4-dichloro-5-nitropyrimidine with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at 0 °C to room temperature.

-

Upon completion, the reaction mixture may be filtered if a precipitate has formed. The filtrate is then washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Reactivity and Application in Medicinal Chemistry

The chemical reactivity of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is dominated by the remaining chloro group at the C2 position, which is still activated towards nucleophilic substitution, albeit less so than the C4 position in the starting material. This allows for the sequential introduction of a second nucleophile, making this compound a valuable scaffold for building molecular complexity.

A significant application of this and structurally related compounds is in the synthesis of kinase inhibitors. For instance, a similar 2,4-disubstituted pyrimidine core is central to the structure of potent Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) dual inhibitors, which are being investigated for the treatment of non-small cell lung cancer (NSCLC)[5][6].

Caption: General synthetic utility in the elaboration to complex kinase inhibitors.

The synthetic strategy often involves:

-

Nucleophilic substitution at the C2 position with a suitable amine or other nucleophile.

-

Reduction of the nitro group to an amino group, which can then be further functionalized (e.g., through acylation or coupling reactions).

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is not widely available, hazard information can be inferred from suppliers and structurally related compounds such as 2-chloro-5-nitropyridine.

Potential Hazards:

-

Harmful if swallowed (H302)[2].

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

Recommended Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place under an inert atmosphere[3].

Conclusion

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a strategically important building block for medicinal chemists. Its synthesis is straightforward, and its structure offers multiple handles for diversification. The demonstrated utility of the substituted 5-nitropyrimidine scaffold in the development of potent kinase inhibitors underscores the potential of this intermediate in drug discovery programs. This guide provides a foundational understanding of its synthesis, structure, and reactivity to enable its effective use in the laboratory.

References

-

MySkinRecipes. (n.d.). 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

Jie, W., Xiao, S.-Z., Cong, H., Liu, Y.-Q., & Peng, D.-Y. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(2), 329-331. Retrieved from [Link]

-

El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 14(6), 2133–2145. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

Chen, Y., Wu, J., Wang, A., Qi, Z., Jiang, T., Chen, C., Zou, F., Hu, C., Wang, W., Wu, H., Hu, Z., Wang, W., Wang, B., Wang, L., Ren, T., Zhang, S., Liu, Q., & Liu, J. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674–697. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent.... Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine.

Sources

- 1. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine [myskinrecipes.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine - Lead Sciences [lead-sciences.com]

- 4. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]

- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (C₇H₉ClN₄O₂), a key intermediate in the synthesis of various biologically active compounds.[1] While direct experimental spectra for this specific molecule are not widely available in public databases, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals to aid in the characterization and quality control of this and structurally related compounds.

The molecular structure of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, with a molecular weight of 216.62 g/mol , presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[2] Understanding these spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformations in synthetic pathways.

Caption: Molecular structure of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the chemical environment of magnetically active nuclei, we can predict the ¹H and ¹³C NMR spectra of the title compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the nitropyrimidine ring will significantly influence the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrimidine-H | 8.5 - 9.0 | Singlet (s) | - | 1H |

| N-H | 7.5 - 8.5 | Broad Singlet (br s) or Doublet (d) | ~7-8 (if coupled to methine) | 1H |

| Isopropyl-CH (methine) | 4.0 - 4.5 | Septet (sept) or Multiplet (m) | ~7 | 1H |

| Isopropyl-CH₃ (methyl) | 1.2 - 1.4 | Doublet (d) | ~7 | 6H |

Scientific Rationale:

-

Pyrimidine-H: The proton at the C6 position of the pyrimidine ring is expected to be significantly deshielded due to the anisotropic effect of the aromatic ring and the strong electron-withdrawing effects of the adjacent nitrogen atom and the nitro group. Aromatic protons in heteroaromatic systems like pyrimidine typically appear at high chemical shifts.[3][4]

-

N-H Proton: The chemical shift of the amine proton can vary depending on solvent, concentration, and temperature due to hydrogen bonding.[5][6] Given the attachment to the electron-deficient pyrimidine ring, it is expected to be in the downfield region. It may appear as a broad singlet or, if coupling to the isopropyl methine proton is resolved, as a doublet.

-

Isopropyl Group (CH and CH₃): The methine proton of the isopropyl group, being directly attached to the nitrogen, will be deshielded and is predicted to appear around 4.0-4.5 ppm.[5] It is expected to be split into a septet by the six equivalent methyl protons. The methyl protons will appear as a doublet due to coupling with the single methine proton, in the typical aliphatic region.[7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Cl) | 158 - 162 |

| C4 (C-N) | 155 - 159 |

| C6 (C-H) | 140 - 145 |

| C5 (C-NO₂) | 130 - 135 |

| Isopropyl-CH (methine) | 45 - 50 |

| Isopropyl-CH₃ (methyl) | 20 - 25 |

Scientific Rationale:

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are in an electron-deficient environment, leading to downfield chemical shifts.[8] The carbons directly bonded to electronegative atoms (C2-Cl, C4-N, and C5-NO₂) will be the most deshielded. Carbons in similar heterocyclic systems typically resonate in the 125-170 ppm range.[8]

-

Isopropyl Carbons: The methine carbon, being directly attached to nitrogen, will have a chemical shift in the range of 45-50 ppm.[9] The methyl carbons will appear in the upfield aliphatic region, around 20-25 ppm.[9]

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine will be dominated by absorptions from the N-H, C-H, C=N, C=C, NO₂, and C-Cl bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3350 - 3310 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N and C=C Stretch (pyrimidine ring) | 1620 - 1550 | Medium to Strong |

| NO₂ Asymmetric Stretch | 1550 - 1475 | Strong |

| NO₂ Symmetric Stretch | 1360 - 1290 | Strong |

| C-N Stretch | 1335 - 1250 | Medium |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

Scientific Rationale:

-

N-H Stretch: Secondary amines typically show a single N-H stretching band in the 3350-3310 cm⁻¹ region.[10][11]

-

C-H Stretches: The aromatic C-H stretch from the pyrimidine ring is expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹.[12]

-

Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations within the pyrimidine ring will give rise to a series of bands in the 1620-1550 cm⁻¹ region.

-

Nitro Group Stretches: The nitro group is characterized by two strong absorptions: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[13][14] These are often the most intense peaks in the spectrum.[13]

-

C-N and C-Cl Stretches: The C-N stretch of aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[10] The C-Cl stretch will appear in the fingerprint region, generally between 850-550 cm⁻¹.[12]

Experimental Protocol for IR Data Acquisition

A standard approach for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Molecular Ion: For 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (C₇H₉ClN₄O₂), the nominal molecular weight is 216 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two molecular ion peaks:

-

[M]⁺: m/z 216 (corresponding to the ³⁵Cl isotope)

-

[M+2]⁺: m/z 218 (corresponding to the ³⁷Cl isotope) with an intensity of approximately one-third of the [M]⁺ peak.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, including the loss of the nitro group, the isopropyl group, and chlorine.

Caption: Predicted major fragmentation pathways for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Scientific Rationale:

-

Loss of NO₂: The nitro group is a common leaving group in mass spectrometry, leading to a significant fragment at m/z 170/172.

-

Loss of Isopropyl Radical: Cleavage of the C-N bond can result in the loss of the isopropyl radical (•C₃H₇), giving a fragment at m/z 173/175.

-

Loss of Chlorine Radical: The loss of a chlorine radical (•Cl) would result in a fragment at m/z 181.

-

Further Fragmentation: The fragment from the loss of the isopropyl group (m/z 173/175) could undergo further fragmentation, such as the loss of propene (C₃H₆) via a McLafferty-type rearrangement, to give a fragment at m/z 131/133.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for analyzing small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores such as aromatic rings and nitro groups.

Predicted λmax: 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine contains a highly conjugated system with the pyrimidine ring, the amino group (an auxochrome), and the nitro group (a chromophore). This is expected to result in strong UV absorption. The maximum absorption wavelength (λmax) is predicted to be in the range of 270-350 nm .

Scientific Rationale:

-

The pyrimidine ring itself absorbs in the UV region. The presence of the amino group as an electron-donating group and the nitro group as a strong electron-withdrawing group will extend the conjugation and cause a bathochromic (red) shift of the λmax to a longer wavelength. Similar pyrimidine derivatives have been shown to absorb in this region.[15]

Experimental Protocol for UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A typical concentration is in the range of 1-10 µg/mL.

-

Blank Correction: Record a baseline spectrum using the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. By leveraging established principles of NMR, IR, MS, and UV-Vis spectroscopy, and by drawing comparisons with structurally related compounds, we have constructed a comprehensive spectral profile. These predicted data and the accompanying experimental protocols offer a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate. It is recommended that this predicted data be confirmed with experimental results when the pure compound is available.

References

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

University College London. Chemical shifts. Retrieved from [Link]

-

University of Calgary. IR: nitro groups. Retrieved from [Link]

-

MySkinRecipes. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. Retrieved from [Link]

-

Ali, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal. Retrieved from [Link]

-

Abraham, R. J., & Griffiths, L. (2009). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

University of Calgary. IR: amines. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2011, March 23). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. compoundchem.com [compoundchem.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Isopropylamine(75-31-0) 1H NMR [m.chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the chloro group in 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the chloro group in 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. This molecule is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug development. The guide elucidates the electronic factors governing the reactivity of the C2-chloro substituent, focusing on its pronounced susceptibility to nucleophilic aromatic substitution (SNAr). We will explore the synergistic effects of the pyrimidine core, the powerful electron-withdrawing nitro group, and the secondary amine substituent. Key synthetic transformations, including amination, thiolation, and palladium-catalyzed cross-coupling reactions, are discussed in detail. This document serves as a resource for researchers and scientists, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework for leveraging this versatile synthetic intermediate.

Introduction: A Versatile Heterocyclic Building Block

The pyrimidine scaffold is a cornerstone in therapeutic drug design, forming the core of numerous biologically active compounds, including components of nucleic acids[1][2]. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine emerges as a particularly valuable intermediate due to its strategic placement of functional groups, which allows for precise and sequential chemical modifications. The reactivity of the molecule is dominated by the chloro-substituent at the C2 position, which acts as a versatile leaving group. Understanding the factors that activate this position is critical for its effective utilization in the synthesis of complex molecular architectures.

Below are the key structural features and physicochemical properties of the title compound.

Caption: Structure of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₄O₂ | [3] |

| Molecular Weight | 216.63 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 221-226 °C | [4] |

The Electronic Landscape: Drivers of Reactivity

The high reactivity of the C2-chloro group is not an isolated feature but rather the result of a powerful confluence of electronic effects exerted by the heterocyclic core and its substituents.

-

The Pyrimidine Core: The pyrimidine ring is an inherently electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to attack by nucleophiles, a foundational principle of its chemistry[5].

-

The 5-Nitro Group: The nitro group at the C5 position is the dominant activating group. As a potent electron-withdrawing group, it operates through both the inductive effect (pulling electron density through sigma bonds) and the resonance effect (delocalizing electron density through the pi system)[6][7]. This significantly depletes the electron density of the entire ring, making it highly electrophilic and primed for nucleophilic attack.

-

The 4-N-isopropyl-amine Group: The amino group at C4 is traditionally considered an electron-donating group. While it can donate electron density into the ring via resonance, its effect is counteracted by the overwhelming activation provided by the nitro group and the ring nitrogens. Its presence is crucial for the molecule's ultimate structure and biological activity in derivative compounds.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The displacement of the C2-chloro group proceeds predominantly through the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic rings bearing a good leaving group[8][9].

The mechanism involves two key steps:

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bearing the chlorine (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The rate of the SNAr reaction is determined by the stability of the Meisenheimer complex. In the case of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, the negative charge of the intermediate is effectively delocalized across the electronegative ring nitrogens and, critically, onto the oxygen atoms of the 5-nitro group. This extensive delocalization provides substantial stabilization, lowering the activation energy and accelerating the reaction.

Caption: The two-step SNAr reaction mechanism.

Key Synthetic Transformations at the C2 Position

The activated C2-chloro group readily undergoes displacement by a wide variety of nucleophiles, opening avenues to diverse classes of compounds.

Amination Reactions (N-Nucleophiles)

Displacement of the chloro group with primary or secondary amines is one of the most common and synthetically useful transformations. This reaction is typically performed in a polar aprotic solvent such as DMF, NMP, or isopropanol, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate to neutralize the HCl generated[10]. These reactions can often be carried out under mild conditions, reflecting the high activation of the substrate[11].

Thiolation Reactions (S-Nucleophiles)

Sulfur nucleophiles, such as thiols or their corresponding thiolates, are generally soft and highly effective nucleophiles in SNAr reactions[9]. The reaction of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine with a thiol in the presence of a base like sodium hydride or potassium carbonate affords the corresponding 2-thioether derivative. These reactions are valuable for introducing sulfur-containing moieties, which are prevalent in many pharmaceutical agents.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is highly effective for many nucleophiles, palladium-catalyzed cross-coupling reactions provide a powerful alternative for forming carbon-carbon and certain carbon-nitrogen bonds that are otherwise difficult to access. The C2-Cl bond is a suitable handle for these transformations.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a premier method for introducing aryl or heteroaryl substituents at the C2 position.

-

Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the method of choice. It involves the reaction of the chloropyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

The regioselectivity of these cross-coupling reactions on polyhalogenated heterocycles is often governed by a combination of bond dissociation energy and electronic factors, with the oxidative addition of the palladium catalyst to the C-Cl bond being a key step[12].

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points for researchers. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for SNAr Amination

This protocol describes a typical reaction between 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine and a generic secondary amine (e.g., morpholine).

Caption: Standard workflow for an SNAr amination reaction.

Methodology:

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (1.0 eq).

-

Addition of Amine and Solvent: Add the desired amine (e.g., morpholine, 1.2 eq) followed by a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used, pour the mixture into ice water to precipitate the product. If a less polar solvent is used, dilute with water and extract with ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired 2-amino-substituted pyrimidine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of the title compound with a generic arylboronic acid.

Methodology:

-

Inert Atmosphere: To an oven-dried flask, add 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (1.0 eq), the arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 90-110 °C under the inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude residue by column chromatography to isolate the 2-aryl-substituted pyrimidine product.

Conclusion

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a highly activated and synthetically versatile heterocyclic intermediate. The reactivity of its C2-chloro group is precisely modulated by the electronic properties of the pyrimidine ring and, most significantly, the powerful electron-withdrawing 5-nitro group. This inherent reactivity makes it an ideal substrate for a range of transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to readily displace the chloro group with a diverse array of nucleophiles provides medicinal chemists and drug development professionals with a reliable and efficient tool for constructing complex, biologically active molecules.

References

- BenchChem. (n.d.). Reactivity Showdown: 2-Chloropyrimidine vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution.

- BenchChem. (n.d.). A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution.

- Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube.

- PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. National Center for Biotechnology Information.

- ChemicalBook. (2025). 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE.

- Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.

- Gomez, L. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. MDPI.

- Baran Lab. (n.d.). Haloselectivity of Heterocycles. Scripps Research.

- Krygowski, T. M., et al. (2018). Substituent effects of nitro group in cyclic compounds. ResearchGate.

- Balarabe, A. H., et al. (2021). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate.

- Fluorochem. (n.d.). 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

- Abdellatif, K. R. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.

- Gontijo, T. B., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- Ishtiaq, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.

- Green, O. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.

- Diaz-Mochon, J. J., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing.

- Ferreira, P. M. T., et al. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjarr.com [wjarr.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 10. mdpi.com [mdpi.com]

- 11. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 12. baranlab.org [baranlab.org]

The Pivotal Role of the Nitro Group in Modulating the Reactivity of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine: A Technical Guide

This technical guide provides an in-depth analysis of the chemical reactivity of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, with a specific focus on the directive influence of the 5-nitro substituent. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize substituted pyrimidines as key building blocks in the synthesis of bioactive molecules.

Introduction: The Strategic Importance of Activated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is crucial for modulating the pharmacological profile of these molecules. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a highly valuable synthetic intermediate, engineered for controlled, sequential chemical modifications. Its reactivity is dominated by the electronic interplay of its substituents: the chloro, N-isopropylamino, and, most importantly, the nitro group. This guide will dissect the fundamental role of the nitro group in activating the pyrimidine ring, thereby dictating the course of its chemical transformations.

The Activating Power of the Nitro Group: An Electronic Perspective

The presence of a nitro group at the C5 position of the pyrimidine ring is the single most important feature governing the reactivity of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrimidine ring through the sigma bonds. This effect contributes to the overall electron deficiency of the aromatic system.

-

Resonance Effect (-M): More significantly, the nitro group deactivates the ring towards electrophilic attack and powerfully activates it towards nucleophilic attack through resonance stabilization of the intermediate. The pi-electrons of the pyrimidine ring can be delocalized onto the nitro group, as depicted in the resonance structures below. This delocalization creates significant partial positive charges on the carbon atoms of the ring, particularly at positions 2, 4, and 6.

This profound electron deficiency renders the pyrimidine ring highly susceptible to attack by nucleophiles, setting the stage for facile Nucleophilic Aromatic Substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most synthetically useful reaction of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is the SNAr reaction. In this process, a nucleophile replaces the chlorine atom at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The stability of the Meisenheimer complex is the key to the facility of this reaction. The negative charge introduced by the attacking nucleophile is effectively delocalized throughout the electron-deficient pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.

Caption: Generalized mechanism of SNAr on 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Regioselectivity: The Role of the N-isopropyl Group

In 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, the chlorine atom is at the C2 position. The presence of the N-isopropylamino group at C4 also influences the reactivity. While the nitro group activates the entire ring, the position of nucleophilic attack is directed to the carbon bearing the leaving group, in this case, the chlorine atom. The N-isopropyl group, being an electron-donating group by induction, can subtly modulate the electron density of the ring. However, its primary role in this context is often steric. The bulky isopropyl group can hinder the approach of nucleophiles to the adjacent C5 position, further favoring attack at the C2 position.

Scope of Nucleophiles

A wide variety of nucleophiles can be employed in the SNAr reaction with 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, leading to a diverse array of substituted pyrimidines.

| Nucleophile Type | Example | Product Type |

| Amines | Primary & Secondary Amines (e.g., Aniline, Morpholine) | 2-Amino-N-isopropyl-5-nitropyrimidin-4-amines |

| Thiols | Thiophenols, Alkyl Mercaptans | 2-Thioether-N-isopropyl-5-nitropyrimidin-4-amines |

| Alcohols | Alkoxides (e.g., Sodium Methoxide) | 2-Alkoxy-N-isopropyl-5-nitropyrimidin-4-amines |

Synthetic Applications in Drug Discovery

The ability to readily introduce diverse functionalities at the C2 position makes 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine a valuable building block in the synthesis of complex molecules with potential therapeutic applications. A common strategy involves the SNAr reaction followed by the reduction of the nitro group to an amine. This newly formed amino group can then be further functionalized, for example, through acylation or by participating in cyclization reactions to form fused heterocyclic systems like purines.

Caption: A common synthetic strategy utilizing 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

Experimental Protocols

The following are representative, detailed methodologies for key transformations of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. These protocols are based on established procedures for similar 5-nitropyrimidine systems and should be adapted and optimized for specific substrates and scales.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 2-amino-N-isopropyl-5-nitropyrimidin-4-amine derivative.

Materials:

-

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or N,N-Dimethylformamide (DMF))

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine in the chosen anhydrous solvent, add the amine and the base under an inert atmosphere.

-

Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-N-isopropyl-5-nitropyrimidin-4-amine.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of nucleophiles with atmospheric moisture and oxygen.

-

Base (DIPEA or TEA): Scavenges the HCl generated during the reaction, driving the equilibrium towards the product.

-

Solvent Choice: The polarity of the solvent can influence the reaction rate. More polar aprotic solvents like DMF can accelerate SNAr reactions.

General Procedure for the Reduction of the Nitro Group

Objective: To synthesize a 5-amino-2-substituted-N-isopropylpyrimidin-4-amine.

Materials:

-

2-Substituted-N-isopropyl-5-nitropyrimidin-4-amine (1.0 eq)

-

Reducing agent (e.g., 10% Palladium on carbon (Pd/C), Tin(II) chloride (SnCl₂), or Iron powder)

-

Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

-

Hydrogen source (for catalytic hydrogenation)

Procedure (Catalytic Hydrogenation):

-

Dissolve the 2-substituted-N-isopropyl-5-nitropyrimidin-4-amine in a suitable solvent.

-

Add the 10% Pd/C catalyst (typically 5-10 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired 5-aminopyrimidine derivative, which can be used in the next step without further purification or purified by crystallization or chromatography if necessary.

Causality of Experimental Choices:

-

Catalyst Choice: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of aromatic nitro groups.

-

Vigorous Stirring: Ensures good contact between the substrate, catalyst, and hydrogen gas.

-

Celite Filtration: Safely and effectively removes the pyrophoric palladium catalyst.

Conclusion

The 5-nitro group in 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is the key determinant of its chemical reactivity. Through its powerful electron-withdrawing effects, it renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution at the C2 position. This predictable and facile reactivity, coupled with the potential for subsequent transformations of the nitro group itself, establishes 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine as a versatile and indispensable tool for the synthesis of complex, biologically active molecules in the pharmaceutical and agrochemical industries. A thorough understanding of the electronic principles governing its reactivity allows for the rational design of synthetic routes to novel and valuable compounds.

References

-

Marchal, N., et al. (2019). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

-

Shaw, G., & Warrener, R. N. (1959). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 50-54. [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine. Retrieved from [Link]

-

Katritzky, A. R., et al. (2003). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2003(11), 147-154. [Link]

-

El-Gazzar, A. B. A., et al. (2013). Chemistry and Biological Evaluation of Some New Triazolopyrimidine Derivatives Containing Isopropyl Group. Journal of Chemistry, 2013, 1-10. [Link]

- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

Wang, S., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 115, 115-126. [Link]

-

E3S Web of Conferences. (2023). Study of the biological properties of new chemical compounds of the pyrimidine series. E3S Web of Conferences, 403, 02026. [Link]

-

Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o872. [Link]

-

Al-Ostoot, F. H., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9(5), 195-224. [Link]

-

World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(02), 345-356. [Link]

An In-Depth Technical Guide: 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine as a Versatile Heterocyclic Building Block

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyrimidine scaffolds being particularly prominent in a vast array of therapeutic agents. Within this class, 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine emerges as a strategically designed building block, engineered for versatility and efficiency in synthetic campaigns. Its structure is not accidental; it is a carefully orchestrated arrangement of functional groups, each serving a distinct and critical role in the construction of complex molecular architectures.

This guide provides an in-depth exploration of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, moving beyond a simple recitation of properties to a detailed analysis of its synthesis, reactivity, and strategic application. We will delve into the causality behind experimental choices, present validated protocols, and illustrate the logical pathways that make this molecule an invaluable asset in the drug discovery pipeline, particularly in the development of kinase inhibitors.[1]

Physicochemical Properties & Characterization

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a substituted pyrimidine featuring key functional groups that dictate its reactivity: a nucleophilic displacement-ready chloro group at the C2 position, an electron-withdrawing nitro group at C5, and an isopropylamino substituent at C4.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine | [2] |

| CAS Number | 890094-38-9 | [2][3][4] |

| Molecular Formula | C₇H₉ClN₄O₂ | [2][3][4] |

| Molecular Weight | 216.63 g/mol | [4] |

| Appearance | Light yellow to yellow solid (inferred from analogs) | [5] |

Expected Spectroscopic Data:

-

¹H NMR: Key signals would include a doublet and a septet for the isopropyl group protons, a singlet for the pyrimidine ring proton (C6-H), and a broad singlet for the N-H proton.

-

¹³C NMR: Distinct signals are expected for the two methyl carbons of the isopropyl group, the isopropyl methine carbon, and the four unique pyrimidine ring carbons, with the carbon atoms attached to the chloro and nitro groups being significantly influenced by their electronic effects.

-

Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent [M+H]⁺ ion at m/z 217, exhibiting a characteristic isotopic pattern (~3:1 ratio for ³⁵Cl/³⁷Cl).

Synthesis and Mechanistic Rationale

The synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is a multi-step process that relies on fundamental reactions in heterocyclic chemistry. The strategy hinges on the sequential functionalization of a common precursor, 5-nitrouracil.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the isopropylamino group, identifying 2,4-dichloro-5-nitropyrimidine as the immediate precursor. This key intermediate, in turn, can be synthesized from the commercially available 5-nitrouracil. This approach is efficient as it builds complexity from simple, accessible starting materials.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine from 5-Nitrouracil

The conversion of the di-oxo pyrimidine (uracil) moiety into a di-chloro pyrimidine is a standard and robust transformation.

-

Principle: This reaction is a dichlorination achieved using phosphorus oxychloride (POCl₃). The causality for its effectiveness lies in POCl₃'s ability to act as both a chlorinating and dehydrating agent. A tertiary amine base, such as N,N-diethylaniline, is crucial. It serves as a catalyst and, more importantly, as an acid scavenger for the HCl generated, preventing side reactions and driving the equilibrium towards the product.[6]

-

Experimental Protocol:

-

To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 5-nitrouracil and toluene.

-

Add phosphorus oxychloride (POCl₃, ~2.5 equivalents) to the slurry.[6]

-

Heat the mixture to 55-65°C.

-

Slowly add N,N-diethylaniline (~2.0 equivalents) over several hours, maintaining the temperature. The slow addition is critical to control the exotherm.[6]

-

Stir the reaction at the same temperature for an additional 1-2 hours until HPLC analysis indicates complete consumption of the starting material.

-

Cool the reaction and carefully quench it into a mixture of ice water and toluene. This step must be performed slowly and with vigorous stirring due to the reactivity of residual POCl₃ with water.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-5-nitropyrimidine, which can be used in the next step, often without further purification.

-

Step 2: Synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

This step involves a regioselective nucleophilic aromatic substitution (SNAr).

-

Principle & Causality of Regioselectivity: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The two chlorine atoms at C2 and C4 are both potential leaving groups. However, the C4 position is significantly more activated towards nucleophilic attack. This is due to the powerful electron-withdrawing effect of the adjacent nitro group at C5, which can stabilize the negative charge of the Meisenheimer complex intermediate more effectively at the C4 position than the C2 position. This inherent electronic bias allows for a highly selective reaction with isopropylamine at the C4 position, leaving the C2 chloro group intact for subsequent modifications. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the generated HCl without competing as a nucleophile.[5]

-

Experimental Protocol:

-

Dissolve 2,4-dichloro-5-nitropyrimidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of isopropylamine (~1.1 equivalents) and DIPEA (~1.2 equivalents) in the same solvent.

-

Add the isopropylamine/DIPEA solution dropwise to the cooled solution of the dichloropyrimidine. Maintaining a low temperature is key to ensuring high regioselectivity and minimizing side reactions.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine.

-

Overall Synthetic Workflow

Core Reactivity and Strategic Applications

The synthetic value of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine lies in its two distinct, orthogonally reactive functional groups: the C2-chloro substituent and the C5-nitro group. This dual functionality allows for sequential, controlled diversification to build libraries of complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at C2

The chloro group at the C2 position is the primary handle for introducing further molecular diversity. Although less reactive than the original C4 chloro group, it can be displaced by a wide range of nucleophiles under appropriate conditions (e.g., heating, palladium catalysis). This allows for the coupling of various amines, thiols, or alcohols, enabling the exploration of a vast chemical space around the pyrimidine core. This is a common strategy in the synthesis of kinase inhibitors, where a substituted aminopyrimidine scaffold is a frequent pharmacophore.[1]

Reduction of the Nitro Group

The nitro group at C5 serves as a masked amino group. It can be readily reduced to a primary amine using standard methodologies, such as:

-

Catalytic Hydrogenation: H₂, Pd/C

-

Metal-Acid Reduction: Fe/HCl, SnCl₂, or Zinc powder.[7]

This unmasking reveals a new reactive handle, the 5-amino group, which can then undergo a host of transformations, including acylation, sulfonylation, or reductive amination, further expanding the structural diversity of the synthesized analogs.

A Gateway to Bioactive Scaffolds

The true power of this building block is the ability to combine these two transformations sequentially. One can first perform an SNAr reaction at the C2 position and then follow with the reduction of the nitro group, or vice versa. This strategic flexibility is invaluable in drug discovery, allowing for the systematic modification of different parts of the molecule to optimize for potency, selectivity, and pharmacokinetic properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine - Lead Sciences [lead-sciences.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]

- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Amination of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Introduction: The Strategic Importance of Aminopyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including a significant number of approved pharmaceuticals. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and aromatic stacking. The functionalization of the pyrimidine ring is therefore a critical aspect of drug discovery and development. The title compound, 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, is a valuable intermediate, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The selective replacement of the chlorine atom at the C2 position with an amino group, via a nucleophilic aromatic substitution (SNAr) reaction, is a key transformation to introduce a crucial pharmacophoric element. This document provides a detailed experimental protocol for this amination reaction, grounded in the principles of physical organic chemistry, to guide researchers in the efficient and safe synthesis of N⁴-isopropyl-5-nitropyrimidine-2,4-diamine.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The amination of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This reaction is facilitated by the specific electronic properties of the pyrimidine ring, which is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the potent electron-withdrawing nitro group (-NO₂) at the C5 position.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The ammonia molecule, acting as the nucleophile, attacks the electron-deficient carbon atom at the C2 position, which bears the chloro leaving group. This attack is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron density being delocalized over the pyrimidine ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization is crucial for the feasibility of the reaction.

-

Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the final product, N⁴-isopropyl-5-nitropyrimidine-2,4-diamine.

Experimental Protocol: Amination with Aqueous Ammonia

This protocol details a robust method for the amination of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine using aqueous ammonia in a sealed vessel. The use of a sealed vessel is necessary to maintain a sufficient concentration of ammonia and to allow the reaction to be heated above the boiling point of the solvent.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine | ≥97% | Commercially Available | Store under inert atmosphere at 2-8°C. |

| Aqueous Ammonia | 28-30% NH₃ basis | ACS Reagent | Corrosive and volatile. Handle in a fume hood. |

| Ethanol | Anhydrous, ≥99.5% | ACS Reagent | |

| Ethyl Acetate | ACS Reagent | For extraction. | |

| Brine (Saturated NaCl solution) | For washing. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |

| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ |

Equipment

-

Pressure-rated reaction vessel with a magnetic stir bar

-

Heating mantle with a temperature controller and stirring capabilities

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Filtration apparatus

-

Fume hood

Detailed Step-by-Step Procedure

-

Reaction Setup:

-

In a suitable pressure-rated reaction vessel, add 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine (1.0 eq.).

-

Add ethanol to dissolve the starting material (approximately 5-10 mL per gram of substrate).

-

To this solution, add an excess of aqueous ammonia (10-20 eq.).

-

Securely seal the reaction vessel.

-

-

Reaction Execution:

-

Place the sealed vessel in a heating mantle on a stirrer hotplate.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-